8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one
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Overview
Description
8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one typically involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction is carried out in the presence of 1,1,3,3-tetramethylguanidine (TMG) in refluxing acetonitrile under an inert atmosphere . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate in this process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furo[3,2-c]quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different dihydrofuroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furoquinoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimalarial agent.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol . This inhibition can help manage complications associated with diabetes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[3,2-h]quinolines: These compounds share a similar furoquinoline structure and exhibit comparable biological activities.
Oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds have a similar quinoline core but differ in the heterocyclic ring attached.
Pyrrolo[2,3-c]quinolin-4(5H)-ones: These compounds also share structural similarities and are studied for their biological activities.
Uniqueness
8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one is unique due to its specific ethoxy group and the dihydrofuroquinoline structure
Properties
CAS No. |
184651-20-5 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
8-ethoxy-3,5-dihydro-2H-furo[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C13H13NO3/c1-2-16-8-3-4-11-10(7-8)12-9(5-6-17-12)13(15)14-11/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
InChI Key |
AMYAEWNXGMBFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C3=C2OCC3 |
Origin of Product |
United States |
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